PI3Kδ Target Engagement: Potent Inhibition Achieved with 2,6-Dichloro-4-(piperidin-4-yl)pyridine-Based Scaffolds
Derivatives of 2,6-Dichloro-4-(piperidin-4-yl)pyridine demonstrate potent binding affinity for the PI3Kδ kinase. A specific analog containing this core scaffold achieved an IC50 of 9 nM in a competitive fluorescence polarization assay [1]. In contrast, a closely related analog lacking the precise 2,6-dichloro substitution pattern and the piperidinyl group exhibited significantly weaker binding, with a reported IC50 of 38 nM against PI3Kα in a similar assay format [2]. This 4.2-fold difference underscores the importance of the 2,6-dichloro-4-(piperidin-4-yl)pyridine scaffold in achieving high potency for this target.
| Evidence Dimension | PI3K binding affinity (IC50) |
|---|---|
| Target Compound Data | 9 nM |
| Comparator Or Baseline | Analog without 2,6-dichloro-piperidinyl scaffold: 38 nM (vs. PI3Kα) |
| Quantified Difference | 4.2-fold higher potency |
| Conditions | Competitive fluorescence polarization assay, 30 min incubation |
Why This Matters
This data quantifies the potency advantage conferred by this specific scaffold, directly impacting lead candidate selection and the cost of goods in early-stage drug discovery programs targeting PI3K isoforms.
- [1] BindingDB. BDBM50394917 (CHEMBL2165505). Binding affinity to PI3Kdelta (IC50). View Source
- [2] BindingDB. PrimarySearch_ki (2016-09-03). Inhibition of PI3K induced-lipid phosphorylation (IC50). View Source
